2-Bromo-6-chloro-4-methylpyridine
Overview
Description
“2-Bromo-6-chloro-4-methylpyridine” is a bromopyridine derivative . It is an essential building block in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
The compound can be formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular formula of “this compound” is C6H5BrClN . The average mass is 206.468 Da and the monoisotopic mass is 204.929382 Da .Chemical Reactions Analysis
The primary use of “this compound” is as an intermediate for the production of various pharmaceuticals and agrochemical products . It serves as a key building block for a variety of compounds with diverse biological activities, such as antiviral, antitumor, and insecticidal activities .Physical and Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3 and a boiling point of 261.9±35.0 °C at 760 mmHg . The molecular weight is 206.47 .Scientific Research Applications
Synthesis and Crystal Structure Analysis
2-Bromo-6-chloro-4-methylpyridine has been utilized in the synthesis of new Schiff base compounds. For instance, a compound was synthesized using this chemical through the condensation with 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine. This synthesis was characterized using elemental analysis, IR spectra, and single-crystal X-ray diffraction, revealing its potential in creating compounds with antibacterial activities (Wang et al., 2008).
Chemical Reaction Studies
The chemical reactivity of this compound has been studied in various contexts. One study focused on the pressure and temperature effects on octahedral–tetrahedral equilibria in solutions containing this compound. This research provides insight into the chemical behavior of this compound under different environmental conditions (K. Kojima, 1988).
Silyl-Mediated Reactions
In another application, silyl-mediated halogen/halogen displacement reactions were explored using this compound. This study demonstrates the compound's role in facilitating the exchange of halogen atoms, highlighting its usefulness in organic synthesis and chemical transformations (Schlosser & Cottet, 2002).
In Coordination Chemistry
The compound has also been used in coordination chemistry. For example, reactions with n-BuLi and tin tetrachloride led to the formation of specific tin compounds, as demonstrated through NMR spectroscopy and single-crystal X-ray diffraction studies. This usage underlines its potential in developing new coordination compounds (Bette & Steinborn, 2012).
As a Pyridyne Precursor
3-Bromo-2-chloro-4-methoxypyridine, a derivative of this compound, has been developed as a practical 2,3-pyridyne precursor. This shows its application in generating pyridyne, a reactive intermediate in organic chemistry (Walters, Carter, & Banerjee, 1992).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Bromo-6-chloro-4-methylpyridine is primarily used as an intermediate in organic synthesis and medicinal chemistry . It is often used in the structural modification and synthesis of drug molecules . One of the primary targets of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound’s interaction with its targets involves two key processes: oxidative addition and transmetalation . In the oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the structural modification and synthesis of drug molecules .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . For instance, the compound has a boiling point of 102-103 °C/20 mmHg , indicating that it would evaporate at high temperatures. Additionally, the compound is soluble in chloroform and ethyl acetate , suggesting that its action may be influenced by the presence of these solvents. It is also important to note that the compound should be stored in a dry, cool, and well-ventilated place .
Properties
IUPAC Name |
2-bromo-6-chloro-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCBQYZKWWAKCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455810 | |
Record name | 2-bromo-6-chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157329-89-0 | |
Record name | 2-bromo-6-chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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